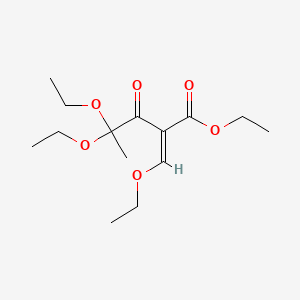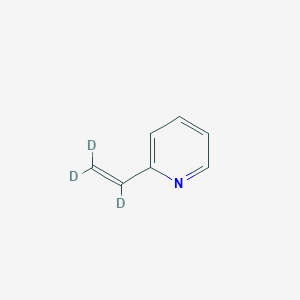
Methylcyclopentadienyltitanium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcyclopentadienyltitanium trichloride is an organotitanium compound with the chemical formula (C₆H₇)TiCl₃. It is a moisture-sensitive orange solid that adopts a piano stool geometry. This compound is part of a broader class of cyclopentadienyl titanium complexes, which have significant applications in various fields of chemistry and industry .
Preparation Methods
Methylcyclopentadienyltitanium trichloride can be synthesized through several methods. One common laboratory method involves the reaction of titanocene dichloride with titanium tetrachloride. The reaction proceeds as follows:
(C5H5)2TiCl2+TiCl4→2(C6H7)TiCl3
This reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition .
Industrial production methods often involve the reduction of titanium tetrachloride with various metals such as sodium, aluminum, or magnesium at elevated temperatures. For example, the reduction with sodium occurs at around 270°C, while aluminum and magnesium reductions occur at approximately 400°C .
Chemical Reactions Analysis
Methylcyclopentadienyltitanium trichloride undergoes several types of chemical reactions, including:
Reduction: It can be reduced by zinc powder to form polymeric titanium (III) derivatives.
Substitution: The compound readily forms alkoxide complexes upon treatment with alcohols.
Oxidation: While specific oxidation reactions are less common, the compound’s electrophilic nature allows it to participate in various oxidative processes.
Common reagents used in these reactions include zinc powder for reduction, alcohols for alkoxide formation, and phosphine ligands for adduct formation. Major products from these reactions include polymeric titanium (III) derivatives and various alkoxide and phosphine complexes .
Scientific Research Applications
Methylcyclopentadienyltitanium trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology and Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.
Industry: The compound is used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which methylcyclopentadienyltitanium trichloride exerts its effects involves its electrophilic natureIt induces apoptosis via pathways such as the FAS receptor pathway, making it a promising candidate for anticancer treatments .
Comparison with Similar Compounds
Methylcyclopentadienyltitanium trichloride can be compared with other cyclopentadienyl titanium complexes, such as:
Cyclopentadienyl titanium trichloride: Similar in structure but lacks the methyl group, which can influence its reactivity and stability.
Pentamethylcyclopentadienyl titanium trichloride: Contains additional methyl groups, which can enhance its stability and alter its reactivity.
Titanocene dichloride: A related compound used in similar applications but with different reactivity due to its distinct structure.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and stability, which make it suitable for various specialized applications.
Properties
Molecular Formula |
C6H8Cl3Ti-2 |
|---|---|
Molecular Weight |
234.3 g/mol |
IUPAC Name |
carbanide;cyclopenta-1,3-diene;titanium(3+);trichloride |
InChI |
InChI=1S/C5H5.CH3.3ClH.Ti/c1-2-4-5-3-1;;;;;/h1-3H,4H2;1H3;3*1H;/q2*-1;;;;+3/p-3 |
InChI Key |
SXTOSLYVLGYQBO-UHFFFAOYSA-K |
Canonical SMILES |
[CH3-].C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)





![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)


![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)

